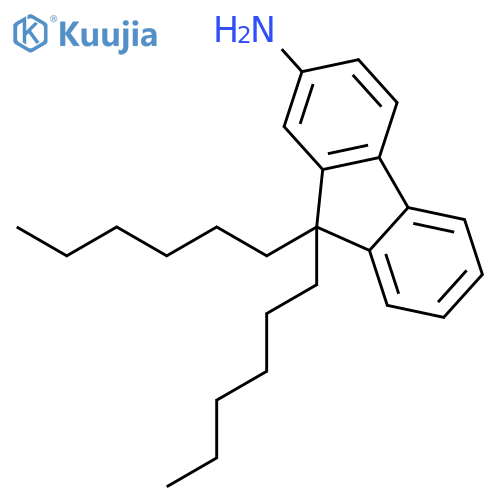Cas no 1132796-42-9 (9,9-Dihexyl-9H-fluoren-2-amine)

1132796-42-9 structure
商品名:9,9-Dihexyl-9H-fluoren-2-amine
CAS番号:1132796-42-9
MF:C25H35N
メガワット:349.552107095718
MDL:MFCD24849696
CID:840256
PubChem ID:58151435
9,9-Dihexyl-9H-fluoren-2-amine 化学的及び物理的性質
名前と識別子
-
- 9,9-Dihexyl-9H-fluoren-2-amine
- 2-Amino-9,9-dihexylfluorene
- 9,9-dihexylfluoren-2-amine
- 9,9-dihexyl-9H-fluoren-2-ylamine
- AK141883
- QC-608
- SureCN2804322
- SCHEMBL2804322
- 1132796-42-9
- DA-15379
- DTXSID10728864
- SB66737
- C25H35N
-
- MDL: MFCD24849696
- インチ: InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3
- InChIKey: CZCWHVDVMJTTNX-UHFFFAOYSA-N
- ほほえんだ: CCCCCCC1(CCCCCC)C2=CC=CC=C2C3=C1C=C(C=C3)N
計算された属性
- せいみつぶんしりょう: 349.27695g/mol
- ひょうめんでんか: 0
- XLogP3: 9.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 10
- どういたいしつりょう: 349.27695g/mol
- 単一同位体質量: 349.27695g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 26
- 複雑さ: 391
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
9,9-Dihexyl-9H-fluoren-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD9320747-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
RMB 2772.00 | 2025-02-21 | |
| Ambeed | A358403-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
$485.0 | 2024-04-26 | |
| Chemenu | CM277552-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
$*** | 2023-04-03 | |
| Alichem | A019149615-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
499.95 USD | 2021-06-15 | |
| Alichem | A019149615-10g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 10g |
$2700.00 | 2023-09-04 |
9,9-Dihexyl-9H-fluoren-2-amine 関連文献
-
Tzu-Chau Lin,Shih-Huang Chang,Hsiang-Yu Hsieh,Zi-Ming Chen,Chun-Yao Chu RSC Adv. 2021 11 525
-
Sen Zhao,Yuan Xie,Junfei Liang,Ting Guo,Lei Ying,Hongbin Wu,Wei Yang,Junbiao Peng,Yong Cao New J. Chem. 2016 40 7741
推奨される供給者
Amadis Chemical Company Limited
(CAS:1132796-42-9)9,9-Dihexyl-9H-fluoren-2-amine

清らかである:99%
はかる:1g
価格 ($):436.0